

4-aminobenzoic acid metabolic pathways microorganisms

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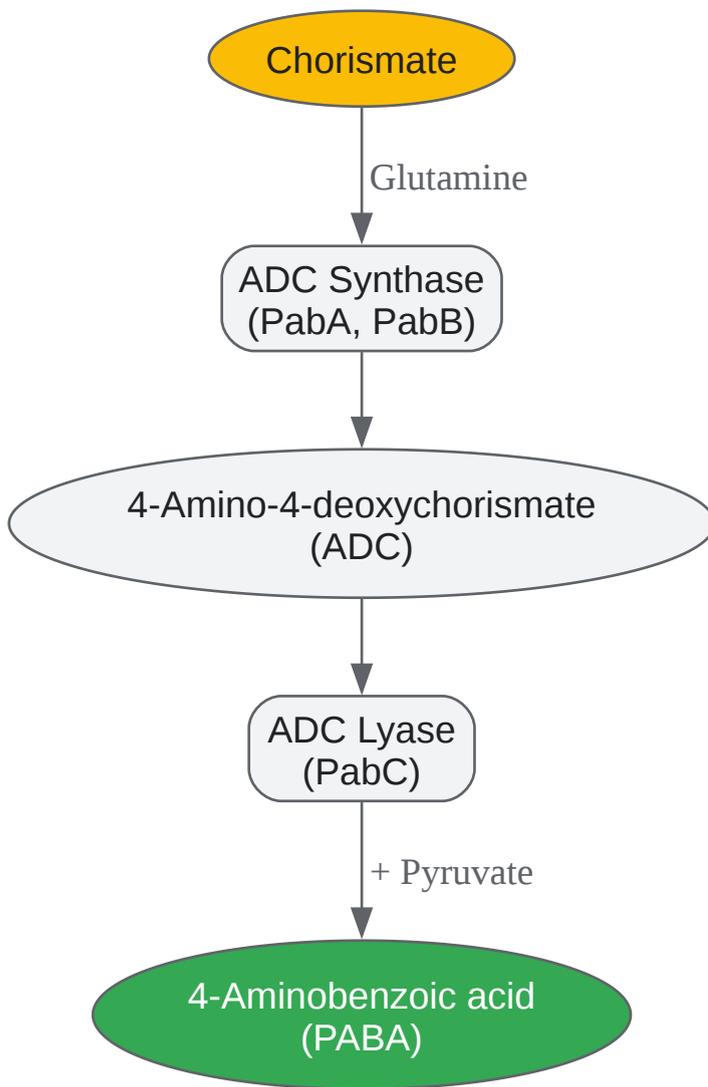
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PABA Biosynthesis Pathway in Microorganisms

The core pathway for PABA synthesis begins with **chorismate**, a central metabolite from the shikimate pathway. The process involves two key enzymes [1] [2] [3]:

- **4-amino-4-deoxychorismate (ADC) synthase:** A two-component enzyme (PabA and PabB) that converts chorismate into 4-amino-4-deoxychorismate (ADC) by replacing the hydroxyl group with an amino group [2].
- **ADC lyase (PabC):** This enzyme catalyzes the removal of the pyruvyl moiety from ADC, leading to aromatization and the formation of PABA [2].

The following diagram illustrates this pathway:



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This pathway is distinct in mammals, making it an ideal target for antibiotics like sulfonamides, which competitively inhibit the next enzyme in the folate pathway, dihydropteroate synthase [3].

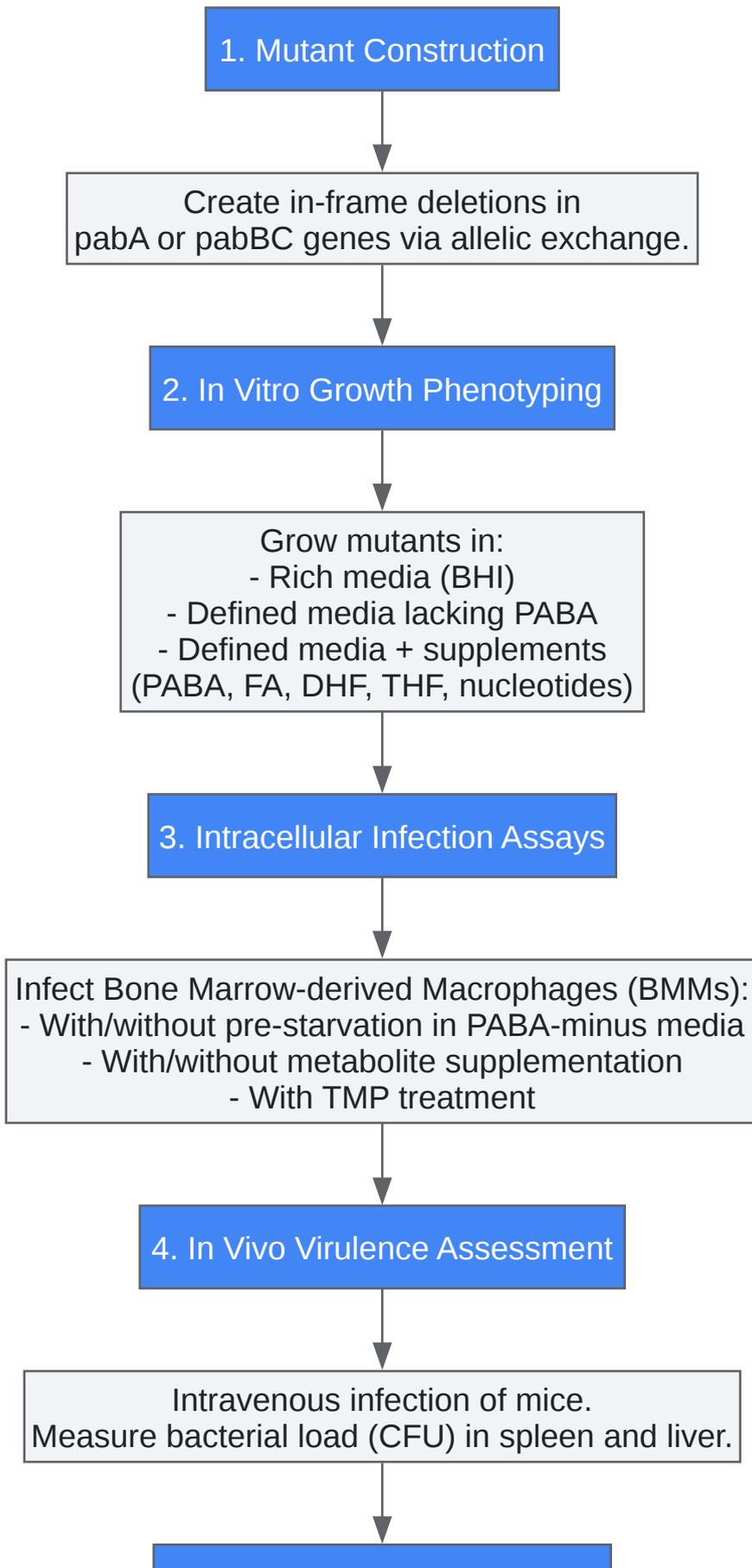
Key Experimental Data on PABA Requirement in *Listeria monocytogenes*

Recent research highlights that de novo PABA synthesis is crucial for bacterial pathogenesis, even though folate metabolites are present in host cells. The table below summarizes quantitative data from a study on *Listeria monocytogenes* [1]:

Strain / Condition	Virulence Attenuation (Spleen)	Virulence Attenuation (Liver)	Intracellular Growth in BMMs	Plaque Formation
Wild-type 10403S	(Reference strain)	(Reference strain)	Normal	Normal
Δ pabA mutant	~50-fold	~1,000-fold	Defective	Extremely small plaques
Δ pabBC mutant	~180-fold	~8,000-fold	Defective (more severe)	Extremely small plaques
Δ pabA/BCC complemented	Rescued	Rescued	Rescued	Rescued
PABA/DHF supplementation in vitro	-	-	Rescued	-
TMP (Trimethoprim) treatment	-	-	Inhibited (Wild-type & Δ pabA)	-

Detailed Experimental Methodology

The following workflow outlines the key experiments used to characterize PABA biosynthesis and its role in virulence [1]:



5. Genetic Suppressor Screen

Select transposon mutants that form larger plaques.
Identify mutations in *relA* and *codY* genes.

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Key Technical Notes [1]:

- **Defined Media:** The study used a custom *Listeria* synthetic medium (cLSM) with and without PABA.
- **Metabolite Supplementation:** Rescue experiments used PABA, dihydrofolic acid (DHF), tetrahydrofolic acid (THF), and folic acid (FA).
- **Antibiotic Inhibition:** Trimethoprim (TMP) targeted dihydrofolate reductase, while sulfonamides (SMX) targeted dihydropteroate synthase.
- **Genetic Suppressors:** Mutations in *relA* (involved in the stringent response) and *codY* (a global nutritional repressor) partially restored the ability of PABA mutants to escape phagosomes and polymerize actin, though not full virulence in mice.

Implications for Drug Development

The research solidifies the PABA pathway as a high-value target.

- **Essentiality for Virulence:** The severe attenuation of PABA mutants confirms that de novo synthesis is indispensable for pathogenesis, despite the presence of host folates [1]. Targeting this pathway disrupts a critical vulnerability for the bacterium.
- **Overcoming Antibiotic Resistance:** The suppressor mutant study reveals fascinating bacterial adaptability. While *relA* and *codY* mutations can bypass some defects of PABA deficiency, the strains remain attenuated. This suggests that **targeting both the PABA pathway and the stringent response or CodY regulon** could be a novel strategy to combat resistance development [1].
- **Industrial Production for Chemicals:** The PABA pathway can be harnessed for industrial production. Engineered *Corynebacterium glutamicum* can produce high yields of PABA from glucose. Furthermore, by introducing a mutated 4-hydroxybenzoate 3-hydroxylase (PHBH), these strains can convert PABA into **4-amino-3-hydroxybenzoic acid**, a valuable precursor for high-performance polymers [4].

The PABA biosynthetic pathway remains a compelling target for anti-infective strategies. Its essential role in bacterial folate metabolism, combined with new insights into its regulation, opens avenues for next-

generation antimicrobials and industrial biotechnologies.

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